molecular formula Cl3Y B085317 Yttrium chloride CAS No. 10361-92-9

Yttrium chloride

Cat. No. B085317
Key on ui cas rn: 10361-92-9
M. Wt: 195.26 g/mol
InChI Key: PCMOZDDGXKIOLL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05338532

Procedure details

The same experimental methods were used for this study as were used for Example 8. The starburst polyamidoamine methylene-carboxylate terminated material (0.40g 62.5% active, remainder sodium bromide, 0.12 mmol.) was dissolved in 4-5 ml of deuterium oxide. The resultant pH was 11.5-12, which was lowered to 9.4 with 6 N HC1 prior to the experiment. A solution of yttrium acetate was prepared by dissolving yttrium chloride (0.1125g, .37 mmol.) and sodium acetate (0.0915g, 1.1 mmol.) in 1.5 ml of deuterium oxide, thus every 0.5 ml of solution contains one mole equivalent of metal.
[Compound]
Name
methylene-carboxylate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.5 (± 0.5) mL
Type
solvent
Reaction Step One
Name
yttrium chloride
Quantity
0.1125 g
Type
reactant
Reaction Step Two
Quantity
0.0915 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
yttrium acetate

Identifiers

REACTION_CXSMILES
[Cl-].[Y+3:2].[Cl-].[Cl-].[C:5]([O-:8])(=[O:7])[CH3:6].[Na+]>[2H]O[2H]>[C:5]([O-:8])(=[O:7])[CH3:6].[Y+3:2].[C:5]([O-:8])(=[O:7])[CH3:6].[C:5]([O-:8])(=[O:7])[CH3:6] |f:0.1.2.3,4.5,7.8.9.10|

Inputs

Step One
Name
methylene-carboxylate
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
4.5 (± 0.5) mL
Type
solvent
Smiles
[2H]O[2H]
Step Two
Name
yttrium chloride
Quantity
0.1125 g
Type
reactant
Smiles
[Cl-].[Y+3].[Cl-].[Cl-]
Name
Quantity
0.0915 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
[2H]O[2H]
Step Three
Name
solution
Quantity
0.5 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
yttrium acetate
Type
product
Smiles
C(C)(=O)[O-].[Y+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.